5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline
CAS No.: 1251548-73-8
Cat. No.: VC4380062
Molecular Formula: C20H19ClN2O4S
Molecular Weight: 418.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251548-73-8 |
|---|---|
| Molecular Formula | C20H19ClN2O4S |
| Molecular Weight | 418.89 |
| IUPAC Name | [4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C20H19ClN2O4S/c1-27-17-9-8-14(12-15(17)21)23-13-19(20(24)22-10-4-5-11-22)28(25,26)18-7-3-2-6-16(18)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3 |
| Standard InChI Key | ONRRARNQSOJOED-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4)Cl |
Introduction
5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline is a complex organic compound with significant potential in medicinal chemistry. It features a bromine atom, a cyclopropylcarbonyl moiety, and a sulfonamide group attached to an indoline structure. The molecular formula of this compound is not accurately provided in the available sources, but it is noted to have a molecular weight of approximately 551.48 g/mol, although one source incorrectly lists it as 418.89 g/mol.
Synthesis
The synthesis of 5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline typically involves multi-step organic reactions. A general synthetic route may include:
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Step 1: Formation of the indoline core.
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Step 2: Introduction of the cyclopropylcarbonyl group.
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Step 3: Attachment of the sulfonamide group.
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Step 4: Incorporation of the 4-fluorophenylpiperazine moiety.
Each step requires careful optimization of conditions to ensure high yields and purity.
Biological Activity and Potential Applications
Compounds similar to 5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline exhibit various biological activities, including potential anticancer, antidepressant, and antipsychotic effects, depending on their structural modifications. The specific biological activity of this compound may vary based on its interactions with biological targets such as enzymes or receptors.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-7-indolinesulfonamide | Indole core, piperazine | Anticancer |
| 5-Fluoro-N-{2-[4-(2-methylphenyl)-1-piperazinyl]ethyl}-7-indolinesulfonamide | Fluorine substitution | Antidepressant |
| 5-Bromo-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-7-indolinesulfonamide | Bromine substitution | Antipsychotic |
Research Findings and Future Directions
Research on compounds like 5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline is crucial for understanding their interactions with biological systems. Interaction studies, including in vitro and in vivo experiments, are essential for elucidating the compound's mechanism of action and therapeutic potential. Future research should focus on optimizing the synthesis process and exploring the compound's pharmacological properties through detailed biological assays.
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